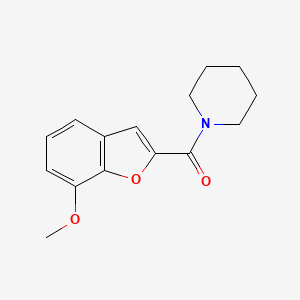

2-Piperidinocarbonyl-7-methoxybenzofuran

Description

2-Piperidinocarbonyl-7-methoxybenzofuran is a heterocyclic compound featuring a benzofuran core substituted with a methoxy group at position 7 and a piperidinocarbonyl group at position 2. The benzofuran scaffold contributes aromatic stability and rigidity, while the substituents modulate electronic, steric, and pharmacokinetic properties.

Properties

Molecular Formula |

C15H17NO3 |

|---|---|

Molecular Weight |

259.30 g/mol |

IUPAC Name |

(7-methoxy-1-benzofuran-2-yl)-piperidin-1-ylmethanone |

InChI |

InChI=1S/C15H17NO3/c1-18-12-7-5-6-11-10-13(19-14(11)12)15(17)16-8-3-2-4-9-16/h5-7,10H,2-4,8-9H2,1H3 |

InChI Key |

MURBFTPXHKTPPT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCCCC3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Selected Compounds

| Compound Name (CAS Number) | Core Structure | Substituents/Functional Groups | Key Differences from Target Compound |

|---|---|---|---|

| 2-Piperidinocarbonyl-7-methoxybenzofuran | Benzofuran | 7-methoxy, 2-piperidinocarbonyl | Reference compound |

| 4-Methoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride (1353974-08-9) | Pyrimidine | 4-methoxy, 6-(3-methylpiperazinyl), HCl salt | Pyrimidine core (vs. benzofuran); piperazine (vs. piperidine); charged HCl salt |

| 1-(5-Nitropyridin-2-yl)piperidine-3-carboxylic acid (937606-76-3) | Pyridine | 5-nitro, 2-piperidine, 3-carboxylic acid | Pyridine core (vs. benzofuran); nitro and carboxylic acid groups (vs. methoxy/amide) |

| 2-Methoxy-5-thenoylpyridine (898786-14-6) | Pyridine | 2-methoxy, 5-thenoyl (thiophene carbonyl) | Pyridine core (vs. benzofuran); thenoyl group (vs. piperidinocarbonyl) |

Electronic and Steric Effects

- Benzofuran vs. Pyrimidine derivatives, such as 1353974-08-9, may exhibit greater solubility due to nitrogen-rich cores .

- Methoxy Group Positioning :

Methoxy groups in all compounds increase lipophilicity. However, its position on benzofuran (7-position) versus pyridine (2- or 4-position) alters electronic effects on the ring system, influencing reactivity and intermolecular interactions.

Pharmacological Implications (Hypothetical)

- Piperidine vs. Piperazine’s additional nitrogen in 1353974-08-9 could enhance hydrogen bonding but may increase metabolic instability .

- Functional Group Diversity :

The nitro group in 937606-76-3 introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This difference could impact redox activity or metabolic pathways .

Research Findings and Limitations

- Gaps in Evidence: Direct pharmacological or physicochemical data for 2-Piperidinocarbonyl-7-methoxybenzofuran are absent in the provided sources. Comparisons are inferred from structural analogs.

- Synthetic Challenges : Benzofuran derivatives often require multi-step syntheses, whereas pyridine/pyrimidine analogs (e.g., 898786-14-6) may be more accessible commercially .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.